molecular formula C10H15NO B1634880 2-(4-Ethylphenoxy)ethanamine CAS No. 67333-08-8

2-(4-Ethylphenoxy)ethanamine

Cat. No. B1634880
CAS RN: 67333-08-8
M. Wt: 165.23 g/mol
InChI Key: AQSXXTOBTSMTQT-UHFFFAOYSA-N
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Description

“2-(4-Ethylphenoxy)ethanamine” is a chemical compound with the CAS Number: 67333-08-8 . Its molecular weight is 165.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6H,2,7-8,11H2,1H3 . This indicates that the compound has a structure of C10H15NO.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 165.24 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Applications in Environmental Studies

Studies on novel brominated flame retardants (NBFRs), including their occurrence in indoor air, dust, consumer goods, and food, highlight the importance of monitoring and understanding the environmental fate of such compounds. The increasing application of NBFRs necessitates further research on their occurrence, environmental fate, and toxicity. This area of study is crucial for evaluating the potential risks associated with these compounds and developing strategies for their safe use and disposal (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).

Impact on Human Health

Research on endocrine disruptors, such as Bisphenol A [2,2-bis(4-hydroxyphenyl)propane] (BPA), 4-nonylphenol (NP), and di(2-ethylhexyl)phthalate (DEHP), and their metabolites, reveals the significance of studying the effects of chemical compounds on human health. These studies contribute to understanding how such compounds can mimic natural hormones, disrupt physiological functions, and potentially impact reproductive health. The knowledge gained from these studies aids in assessing risks and developing guidelines for exposure levels (Raúl Lagos-Cabré & R. Moreno, 2012).

Advances in Material Science

The development and application of epoxy polymers and composites, including their potential as anticorrosive coatings for carbon steel in marine environments, demonstrate the intersection of organic chemistry and material science. Research in this area focuses on optimizing the performance of coatings in harsh conditions, showcasing the role of organic compounds in enhancing the durability and longevity of materials used in various industries (R. Hsissou, 2021).

Contribution to Pharmacology

The exploration of phenolic compounds like Chlorogenic Acid (CGA) for their antioxidant, antibacterial, hepatoprotective, and other therapeutic roles underscores the importance of organic compounds in pharmacology. Such research contributes to identifying natural compounds that can be used in the development of new drugs and therapies for a range of diseases, highlighting the potential of organic chemistry in contributing to medical advancements (M. Naveed et al., 2018).

Safety and Hazards

The safety information available indicates that “2-(4-Ethylphenoxy)ethanamine” is an irritant . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest the compound . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-(4-ethylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSXXTOBTSMTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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